Cas no 25134-15-0 (Trimethylsilylcyclopentadiene)

Trimethylsilylcyclopentadiene 化学的及び物理的性質
名前と識別子
-
- 1,3-Cyclopentadiene,(trimethylsilyl)-
- Trimethylsilylcyclopentadiene (mixture of isomers)
- CYCLOPENTADIENYLTRIMETHYLSILANE
- Silane, cyclopentadienyltrimethyl-
- Trimethylcyclopentadienylsilane
- Trimethylsilylcyclopentadiene
- Cyclopentadienyltrimethylsilane (mixture of isomers)
- Trimethylsilyl-pentamethyl-cyclopentadien
- Cyclopentadienyltrimethylsilane, tech., 70%
- Trimethylsilylpentamethylcyclopentadiene, 98+%
- (TRIMETHYLSILYL)CYCLOPENTADIENE, MIXTURE OF ISOMERS ISO 9001:2015 REACH
-
- MDL: MFCD28361151
- インチ: 1S/C13H24Si/c1-9-10(2)12(4)13(5,11(9)3)14(6,7)8/h1-8H3
- InChIKey: WNTWQEUDFDAMBF-UHFFFAOYSA-N
- ほほえんだ: C1(C)C([Si](C)(C)C)(C)C(C)=C(C)C=1C
計算された属性
- せいみつぶんしりょう: 208.16500
- どういたいしつりょう: 138.086477
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.837 g/mL at 20 °C(lit.)
- ゆうかいてん: -19°C(lit.)
- ふってん: 140°C(lit.)
- フラッシュポイント: 29°C
- 屈折率: n20/D 1.465
- PSA: 0.00000
- LogP: 4.77130
- ようかいせい: 未確定
- じょうきあつ: 4.9±0.3 mmHg at 25°C
Trimethylsilylcyclopentadiene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10
- セキュリティの説明: 23-24/25
- 福カードFコード:10
- 危険レベル:3.2
- セキュリティ用語:3.2
- 包装等級:III
- 包装カテゴリ:III
- 危険レベル:3.2
- 包装グループ:III
- TSCA:No
- ちょぞうじょうけん:<0°C
Trimethylsilylcyclopentadiene 税関データ
- 税関コード:2931.90.9010
Trimethylsilylcyclopentadiene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D757840-1g |
1,3-Cyclopentadiene, (trimethylsilyl)- |
25134-15-0 | 97.0% | 1g |
$225 | 2024-06-07 | |
abcr | AB121930-5 g |
Trimethylsilylcyclopentadiene, 97% (mixture of isomers); . |
25134-15-0 | 97% | 5 g |
€164.00 | 2023-07-20 | |
abcr | AB121930-1 g |
Trimethylsilylcyclopentadiene, 97% (mixture of isomers); . |
25134-15-0 | 97% | 1 g |
€55.50 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TQ469-1g |
Trimethylsilylcyclopentadiene |
25134-15-0 | 97.0%(GC) | 1g |
¥588.0 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TQ469-200mg |
Trimethylsilylcyclopentadiene |
25134-15-0 | 97.0%(GC) | 200mg |
¥228.0 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T866233-1g |
Trimethylsilylcyclopentadiene |
25134-15-0 | ≥97% | 1g |
¥470.00 | 2022-09-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2284-5G |
Trimethylsilylcyclopentadiene (mixture of isomers) |
25134-15-0 | >97.0%(GC) | 5g |
¥1345.00 | 2023-09-07 | |
1PlusChem | 1P002R1X-5g |
1,3-CYCLOPENTADIENE, (TRIMETHYLSILYL)- |
25134-15-0 | 5g |
$477.00 | 2025-03-20 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIT2284-1g |
Trimethylsilylcyclopentadiene(mixture of isomers) |
25134-15-0 | >97.0%GC | 1g |
¥360.00 | 2024-08-09 | |
A2B Chem LLC | AB27573-5g |
1,3-Cyclopentadiene, (trimethylsilyl)- |
25134-15-0 | >97.0%(GC) | 5g |
$120.00 | 2023-12-31 |
Trimethylsilylcyclopentadiene 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
Trimethylsilylcyclopentadieneに関する追加情報
Trimethylsilylcyclopentadiene: A Comprehensive Overview
Trimethylsilylcyclopentadiene, with the CAS number 25134-15-0, is a versatile compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of cyclopentadiene, where one of the hydrogens is replaced by a trimethylsilyl (TMS) group. The TMS group, represented as (CH₃)₃Si-, is known for its unique electronic and steric properties, which make it an invaluable tool in various chemical reactions and applications.
The structure of trimethylsilylcyclopentadiene consists of a cyclopentadiene ring with a trimethylsilyl substituent. This substitution introduces several key features to the molecule. Firstly, the TMS group is highly electron-donating due to the presence of three methyl groups attached to the silicon atom. This electron-donating effect can influence the reactivity of the cyclopentadiene ring in various chemical transformations. Secondly, the bulky nature of the TMS group provides steric hindrance, which can be exploited in synthesis to control reaction pathways and selectivity.
Recent studies have highlighted the role of trimethylsilylcyclopentadiene in organometallic chemistry and catalysis. For instance, researchers have demonstrated that this compound can act as a precursor for the synthesis of silicon-based materials with tailored properties. One notable application involves its use in the formation of silicon nanoparticles, which are highly sought after for their potential in electronics and optoelectronics.
In terms of synthesis, trimethylsilylcyclopentadiene can be prepared through several methods. A common approach involves the reaction of cyclopentadiene with trimethylchlorosilane in the presence of a base. This reaction typically proceeds via an Sn2 mechanism, where the chloride ion acts as a leaving group, and the TMS group is transferred to the cyclopentadiene molecule. Optimization studies have shown that reaction conditions, such as temperature and solvent choice, play a critical role in achieving high yields and purity.
The physical properties of trimethylsilylcyclopentadiene are also worth noting. It is typically a colorless liquid at room temperature with a boiling point around 70°C under standard pressure. Its solubility in common organic solvents like dichloromethane and diethyl ether makes it convenient for use in various laboratory settings.
One area where trimethylsilylcyclopentadiene has shown significant promise is in polymer chemistry. The compound has been used as a monomer in the synthesis of silicon-containing polymers, which exhibit improved thermal stability and mechanical properties compared to traditional polymers. These polymers find applications in high-temperature environments, such as aerospace and automotive industries.
Moreover, recent advancements have explored the use of trimethylsilylcyclopentadiene in click chemistry reactions. Click chemistry refers to reactions that are efficient, selective, and occur under mild conditions. The TMS group's reactivity has been harnessed to develop new click-type reactions that offer unprecedented control over molecular assembly.
In conclusion, trimethylsilylcyclopentadiene (CAS 25134-15-0) is a multifaceted compound with applications spanning organic synthesis, materials science, and catalysis. Its unique combination of electronic and steric properties makes it an invaluable tool for chemists seeking to design novel materials and processes. As research continues to uncover new avenues for its use, this compound is poised to play an even more significant role in advancing modern chemistry.
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